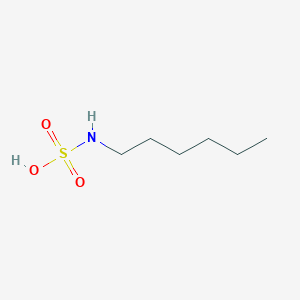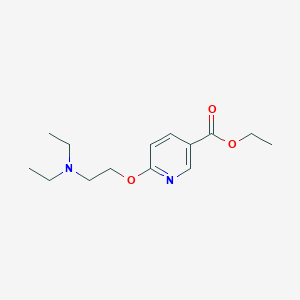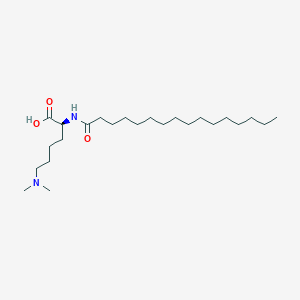
N6,N6-Dimethyl-N2-palmitoyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6,N6-Dimethyl-N2-palmitoyl-L-lysine, also known as palmitoyl-lysine methyl ester (PLME), is an amino acid derivative that has been studied for its potential therapeutic applications. This compound is synthesized through a multi-step process, and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of PLME is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and other microorganisms. This disrupts their ability to function and replicate, leading to their eventual death.
Efectos Bioquímicos Y Fisiológicos
PLME has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, PLME has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PLME has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, its effectiveness as an antimicrobial agent may be limited by its narrow spectrum of activity.
Direcciones Futuras
There are several future directions for research on PLME. One potential area of study is the development of new synthetic methods for PLME that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of PLME, and to determine its potential applications in the treatment of various diseases and conditions. Finally, there is a need for further studies to determine the potential side effects and toxicity of PLME, in order to ensure its safety for use in humans.
Métodos De Síntesis
PLME is synthesized through a multi-step process that involves the reaction of L-lysine with palmitoyl chloride and then with methyl iodide. The resulting compound is then purified through a series of chromatography steps to yield pure PLME.
Aplicaciones Científicas De Investigación
PLME has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have antimicrobial properties, and has been studied as a potential alternative to traditional antibiotics. Additionally, PLME has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for inflammatory conditions such as arthritis.
Propiedades
Número CAS |
17196-53-1 |
|---|---|
Nombre del producto |
N6,N6-Dimethyl-N2-palmitoyl-L-lysine |
Fórmula molecular |
C24H48N2O3 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(2S)-6-(dimethylamino)-2-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C24H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)25-22(24(28)29)19-17-18-21-26(2)3/h22H,4-21H2,1-3H3,(H,25,27)(H,28,29)/t22-/m0/s1 |
Clave InChI |
GWDTVVIWAYRGHH-QFIPXVFZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN(C)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |
Otros números CAS |
17196-53-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



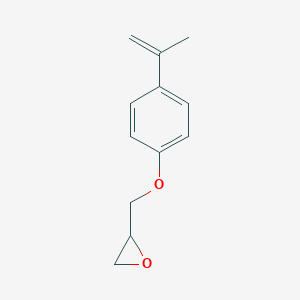
![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
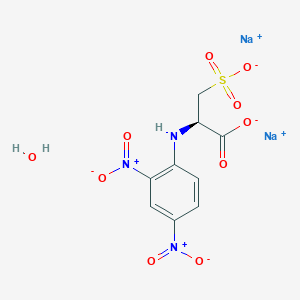
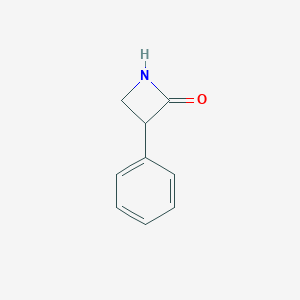
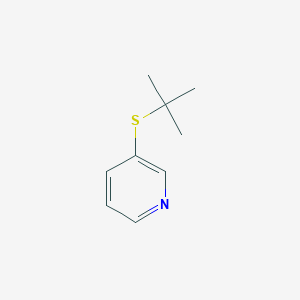
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
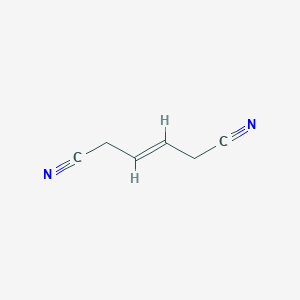
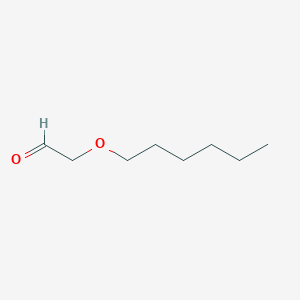
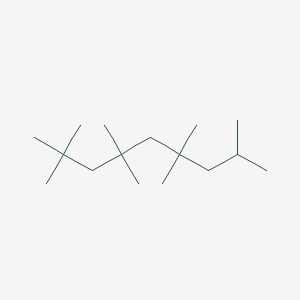
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
